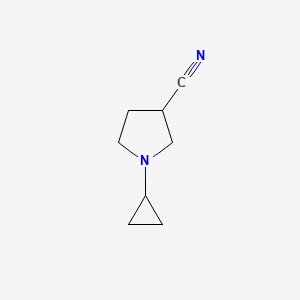
Ethyl 3-amino-5-(methoxymethyl)benzoate
Descripción general
Descripción
Ethyl 3-amino-5-(methoxymethyl)benzoate, also known as Ethyl 3-amino-5-(methoxymethyl)benzoate hydrochloride, is a chemical compound with potential applications in various fields. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .
Physical And Chemical Properties Analysis
Ethyl 3-amino-5-(methoxymethyl)benzoate has a molecular weight of 209.24 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación
Antibacterial Properties and Molecular Docking Studies
Ethyl 3-amino-5-(methoxymethyl)benzoate has been used in the synthesis of novel compounds with significant antibacterial abilities. For instance, the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives demonstrated antibacterial activity against both gram-negative and gram-positive bacteria, which was elucidated through molecular docking studies targeting the ATP-binding domain of bacterial gyrase enzymes (Shakir, Saoud, & Hussain, 2020).
Catalysis in Synthesis of Renewable Chemicals
Research into the development of renewable PET (polyethylene terephthalate) has involved the use of Ethyl 3-amino-5-(methoxymethyl)benzoate-related compounds. These studies focus on the catalytic activities of molecular sieves in reactions involving ethylene and biomass-derived furans, aiming at the production of biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015).
Liposome Technology for Drug Delivery
The compound has been explored for its potential in creating reversible attachments in drug delivery systems. Specifically, the development of cysteine-cleavable lipopolymers that can regenerate natural phospholipid, diacyl phosphatidylethanolamine, showcases its utility in liposome technology (Zalipsky et al., 1999).
Anti-Juvenile Hormone Activity
Ethyl 3-amino-5-(methoxymethyl)benzoate derivatives have been evaluated for their anti-juvenile hormone (JH) activity, indicating potential applications in controlling pest populations or studying insect hormone regulation mechanisms (Furuta et al., 2006).
Studies on Molecular Interactions and Crystal Packing
Investigations into the crystal packing of ethyl derivatives highlight the significance of N⋯π and O⋯π interactions, offering insights into the structural aspects that could influence the development of new pharmaceuticals or materials (Zhang, Wu, & Zhang, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-amino-5-(methoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)9-4-8(7-14-2)5-10(12)6-9/h4-6H,3,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBNFOUDNNWWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(methoxymethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)



![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)




